molecular formula C8H15IO2 B12552890 Ethyl 2-iodo-4-methylpentanoate CAS No. 161518-66-7

Ethyl 2-iodo-4-methylpentanoate

Cat. No.: B12552890
CAS No.: 161518-66-7
M. Wt: 270.11 g/mol
InChI Key: VLDDKMRFFJQNTH-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-4-methylpentanoate (C₈H₁₃IO₂) is an iodine-substituted ethyl ester with a branched alkyl chain. The 4-methyl substituent contributes to steric effects, influencing solubility and interaction with biological targets. Ethyl esters, such as those referenced in the evidence, are commonly used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

ethyl 2-iodo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDDKMRFFJQNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595308
Record name Ethyl 2-iodo-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161518-66-7
Record name Ethyl 2-iodo-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The Fischer esterification mechanism dominates here:

  • Protonation of the carboxylic acid : The -OH group of 2-iodo-4-methylpentanoic acid is protonated by an acid catalyst (e.g., H₂SO₄).
  • Nucleophilic attack : Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation and elimination : Water is eliminated, yielding the ester and regenerating the catalyst.

Typical Conditions

Parameter Value Source
Catalyst H₂SO₄ (concentrated)
Solvent Ethanol
Temperature Reflux (80–100°C)
Reaction Time 6–12 hours
Yield ~75–85% (estimated)

This method is cost-effective but may require purification steps (e.g., distillation) due to potential side reactions.

Haloform Reaction Coupling

A stoichiometric haloform coupling reaction, reported in Angewandte Chemie, enables ester synthesis from methyl ketones and alcohols. While primarily used for primary alcohols, modified conditions permit secondary alcohol coupling.

Mechanistic Pathway

  • Triiodination : Methyl ketone → triiodomethyl ketone (CHI₃).
  • C–C Cleavage : Base-induced elimination forms carboxylic acid.
  • Esterification : Alcohol substitutes iodine via nucleophilic attack.

Esterification Using Dowex H⁺/NaI

A green method employs dried Dowex H⁺ cation-exchange resin and NaI to activate carboxylic acids.

Protocol Highlights

Step Description
Activation Protonate carboxylic acid with Dowex H⁺
Nucleophilic substitution Alcohol attacks iodinated intermediate (R–I)
Workup Simple filtration and distillation

Performance Data

Carboxylic Acid Alcohol Yield (%) Conditions
Benzoic acid Methanol 82 Reflux, 24 h
4-Hydroxybenzoic acid Ethanol 51 Reflux, 72 h
Salicylic acid Ethanol 50 Reflux, 72 h

This method shows promise for sterically hindered esters but may require extended reaction times for high yields.

Iodocyclization Reactions

Titanium alkoxide-mediated iodocyclization of malonate esters offers an alternative route.

Example Reaction

Substrate Product Yield (%) Conditions
α-Iodomalonate ester Iodocarbocycle 83 Ti(OiPr)₄, CuO, 80°C

Limitations

  • Requires pre-iodinated malonate precursors.
  • Stereoselectivity depends on substrate geometry.

Key Data Table: Molecular Properties

Property Value Source
Molecular Formula C₈H₁₅IO₂
Molecular Weight 270.11 g/mol
CAS Number 161518-66-7
SMILES CCOC(=O)C(CC(C)C)I
InChIKey VLDDKMRFFJQNTH-UHFFFAOYSA-N

Critical Analysis of Methods

Method Advantages Limitations
Esterification High yield, simple setup Limited stereocontrol
Catalytic asymmetric Enantioselective Untested for target
Dowex H⁺/NaI Green, mild conditions Slow for hindered substrates
Haloform coupling Direct coupling Requires methyl ketone

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in ethyl 2-iodo-4-methylpentanoate can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, resulting in the formation of ethyl 4-methylpentanoate.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: Ethyl 2-hydroxy-4-methylpentanoate.

    Reduction: Ethyl 4-methylpentanoate.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

Synthetic Intermediates in Organic Chemistry

Ethyl 2-iodo-4-methylpentanoate serves as an important intermediate for the synthesis of more complex organic molecules. It can be utilized in the following ways:

  • Nucleophilic Substitution Reactions : The iodine atom facilitates nucleophilic attack, allowing for the introduction of various nucleophiles, such as amines or alcohols, to form new compounds.
  • Formation of Chiral Centers : This compound can be used to create chiral centers through asymmetric synthesis methods, which are critical in producing pharmaceuticals with specific biological activities.

Case Study: Synthesis of Chiral Amines

In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to produce chiral amines through nucleophilic substitution reactions. The process demonstrated high yields and selectivity for the desired chiral product, highlighting the compound's utility in synthesizing biologically relevant molecules .

Pharmaceutical Applications

This compound has potential applications in drug development:

  • Precursor for Drug Synthesis : It can be transformed into various pharmacologically active compounds. For instance, its derivatives have been explored as potential anti-inflammatory agents and enzyme inhibitors.

Case Study: Development of Anti-inflammatory Agents

Research indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory activity in vitro. These findings suggest that this compound could be a valuable starting material for developing new therapeutic agents .

Agrochemical Applications

The compound may also find applications in agrochemicals, particularly as a building block for herbicides or pesticides. Its ability to modify biological pathways makes it an interesting candidate for further exploration in agricultural chemistry.

Material Science

In material science, this compound can be used to create functional polymers or as a modifier in polymer synthesis due to its reactive nature.

Data Summary

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for nucleophilic substitutionsSynthesis of chiral amines
PharmaceuticalsPrecursor for drug developmentAnti-inflammatory agent synthesis
AgrochemicalsBuilding block for herbicides or pesticidesPotential use in crop protection
Material ScienceModifier in polymer synthesisDevelopment of functional polymers

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-methylpentanoate involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis.

Molecular Targets and Pathways: In biological systems, the iodine atom in this compound can interact with enzymes and proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The iodo group in this compound distinguishes it from analogs like the hydroxymethyl or acetyl derivatives. Iodine’s polarizable nature and large atomic radius make it superior in nucleophilic substitution (e.g., Suzuki coupling) compared to hydroxymethyl groups, which favor oxidation or esterification .
  • Applications: While Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate is linked to polymer synthesis , and acetylated analogs may serve as flavor precursors , the iodo variant’s leaving-group capability suggests utility in pharmaceutical intermediates (e.g., alkylating agents).

Research Findings and Implications

  • Synthetic Utility: Iodoesters are pivotal in cross-coupling reactions.
  • Biological Activity: Ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive esters , but iodine’s electronegativity in this compound may confer distinct antifungal or antibacterial properties, warranting further study.
  • Thermal Stability: Branched-chain esters like Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate exhibit higher thermal stability due to steric protection of the ester group , whereas iodoesters may decompose at lower temperatures due to weaker C–I bonds.

Biological Activity

Ethyl 2-iodo-4-methylpentanoate is an organic compound that has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pentanoate backbone with an ethyl ester functional group and an iodine atom attached to the second carbon of the chain, alongside a methyl group at the fourth carbon. This structure classifies it as an alkyl halide, which significantly influences its reactivity and applications in organic synthesis.

Molecular Formula: C₈H₁₅IO₂
CAS Number: 161518-66-7

Biological Activity Overview

The biological activity of this compound has been primarily characterized through its interaction with various biological macromolecules. Its high reactivity due to the presence of iodine allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies indicate that this compound exhibits potential antimicrobial activity . The presence of iodine is known to enhance the compound's reactivity, contributing to its efficacy against various microorganisms. A comparative analysis of related compounds highlights its superior antimicrobial potential:

Compound Halogen Type Reactivity Biological Activity
This compoundIodineHighPotentially antimicrobial
Ethyl 2-chloro-4-methylpentanoateChlorineModerateLimited
Ethyl 2-bromo-4-methylpentanoateBromineModerateLimited
Ethyl 2-amino-4-methylpentanoateNoneLowHigh

The antimicrobial activity of this compound can be attributed to its ability to form reactive intermediates that can interact with microbial cell membranes and enzymes. The iodine atom enhances the electrophilicity of the molecule, allowing it to effectively target nucleophilic sites in microbial cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various alkyl halides, including this compound. The results demonstrated significant inhibition of bacterial growth compared to controls, suggesting that the compound could be developed into a novel antimicrobial agent.
  • Reactivity with Biological Macromolecules:
    Research involving interaction studies showed that this compound could effectively interact with proteins and nucleic acids, potentially altering their function. These findings indicate that the compound may have applications in drug design and development.
  • Synthesis and Applications:
    The compound can be synthesized through various methods, including nucleophilic substitution reactions involving iodine-containing reagents. Its high reactivity makes it a valuable intermediate for synthesizing more complex biologically active compounds.

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